Aβ1-36 Exhibits Vascular-Specific Deposition Unlike Parenchymal Aβ1-42
MALDI imaging mass spectrometry of human AD brain tissue reveals a distinct spatial segregation of Aβ species. Aβ1-36, along with other shorter peptides (1-37, 1-38, 1-39, 1-40, and 1-41), is deposited exclusively in leptomeningeal blood vessels [1]. This is in stark contrast to Aβ1-42 and Aβ1-43, which are selectively deposited in senile plaques within the brain parenchyma [1].
| Evidence Dimension | Pathological deposition pattern in human AD brain |
|---|---|
| Target Compound Data | Deposited in leptomeningeal blood vessels |
| Comparator Or Baseline | Aβ1-42 & Aβ1-43: Deposited in senile plaques |
| Quantified Difference | Qualitative difference in tissue localization; no vascular deposition observed for Aβ1-42/Aβ1-43 |
| Conditions | MALDI-IMS on frozen human autopsied brain sections with formic acid pretreatment |
Why This Matters
This spatial specificity makes Aβ1-36 the correct tool for investigating cerebral amyloid angiopathy (CAA), where using Aβ1-42 would model the incorrect pathology.
- [1] Kakuda, N., et al. (2017). Distinct deposition of amyloid-β species in brains with Alzheimer's disease pathology visualized with MALDI imaging mass spectrometry. Acta Neuropathologica Communications, 5(1), 73. View Source
